molecular formula C25H17F3N4O2 B2768953 2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide CAS No. 931737-55-2

2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide

Cat. No. B2768953
CAS RN: 931737-55-2
M. Wt: 462.432
InChI Key: FQVSUHDICUUPHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, polarity, reactivity, and stability .

Scientific Research Applications

Anticancer Activity

Some novel sulfonamide derivatives, including compounds structurally related to 2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide, were synthesized and screened for their in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Among these, a compound was identified to exhibit potent anticancer activity, highlighting the potential therapeutic applications of these chemical structures in oncology research M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015.

Ligand Binding and Receptor Interaction

Research on imidazo[1,5-a]quinoxaline amides and carbamates, which share a core structure with the chemical of interest, has shown that these compounds can bind with high affinity to the GABAA/benzodiazepine receptor. This wide range of intrinsic efficacies, as measured by [35S]TBPS binding ratios, suggests the potential of such compounds in developing new therapeutics targeting GABAergic neurotransmission R. Tenbrink, W. Im, V. Sethy, A. H. Tang, & D. B. Carter, 1994.

Pharmacophore Insights for Benzodiazepine Receptor Ligands

A study on 2-phenyl-2,5-dihydropyrazolo[4,3-c]quinolin-3-(3H)-ones, closely related to the compound , offered insights into the pharmacophore of central benzodiazepine receptor ligands. These findings are crucial for understanding how modifications in chemical structure can influence binding affinity and intrinsic activity at the benzodiazepine receptor, facilitating the design of new compounds with desired therapeutic profiles A. Carotti, C. Altomare, L. Savini, L. Chiasserini, C. Pellerano, M. P. Mascia, E. Maciocco, F. Busonero, M. Mameli, G. Biggio, & E. Sanna, 2003.

Fluorescent Sensors Development

New fluorescent sensors based on the 1H-pyrazolo[3,4-b]quinoline skeleton, akin to the structure of the queried compound, have been synthesized and explored for the detection of small inorganic cations. These findings underline the potential of incorporating the pyrazoloquinoline core into the design of molecular sensors, showcasing the versatility of such chemical structures in analytical applications M. Mac, T. Uchacz, Tomasz P. Wrobel, A. Danel, & E. Kulig, 2010.

Antimicrobial Agents Development

Efforts to synthesize quinoline derivatives bearing the pyrazole moiety, which includes structures similar to 2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide, have led to compounds exhibiting potent antibacterial and antifungal activities. This research signifies the potential of such compounds in developing new antimicrobial agents, contributing to the ongoing search for novel therapeutics against resistant microbial strains M. F. El Shehry, M. Ghorab, S. Abbas, E. Fayed, S. Shedid, & Y. Ammar, 2018.

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that results in a pharmacological effect. It could involve binding to a receptor, inhibiting an enzyme, or other cellular mechanisms .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to better understand its properties .

properties

IUPAC Name

2-(5-benzyl-8-fluoro-3-oxopyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3N4O2/c26-16-6-9-22-18(10-16)24-19(13-31(22)12-15-4-2-1-3-5-15)25(34)32(30-24)14-23(33)29-17-7-8-20(27)21(28)11-17/h1-11,13H,12,14H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVSUHDICUUPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)F)C5=C2C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide

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